molecular formula C21H37N5O3 B10821688 BI-1915

BI-1915

Cat. No.: B10821688
M. Wt: 407.6 g/mol
InChI Key: SYRVEVZSXHRXIX-KRWDZBQOSA-N
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Description

N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide is a complex organic compound

Properties

Molecular Formula

C21H37N5O3

Molecular Weight

407.6 g/mol

IUPAC Name

N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C21H37N5O3/c1-5-20(2,3)7-6-17(23-19(28)26-12-14-29-15-13-26)18(27)24-21(16-22)8-10-25(4)11-9-21/h17H,5-15H2,1-4H3,(H,23,28)(H,24,27)/t17-/m0/s1

InChI Key

SYRVEVZSXHRXIX-KRWDZBQOSA-N

Isomeric SMILES

CCC(C)(C)CC[C@@H](C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2

Canonical SMILES

CCC(C)(C)CCC(C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide generally involves multi-step organic synthesis. Common synthetic pathways may include the formation of the piperidine and morpholine rings, followed by the strategic introduction of the nitrile group and other functional groups under specific conditions.

Industrial Production Methods: On an industrial scale, the synthesis can be scaled up using automated reactors and controlled reaction environments. Efficiency and yield are optimized by fine-tuning factors like temperature, solvent choice, and catalytic agents.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact pathways and molecular interactions depend on its application and the biological context.

Comparison with Similar Compounds

Comparison and Uniqueness: N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide stands out due to its unique combination of functional groups and ring structures.

Similar Compounds:

  • N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5-oxohexyl]morpholine-4-carboxamide

  • N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxohexyl]morpholine-4-carboxamide

  • N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-6-methyl-1-oxoheptan-2-yl]morpholine-4-carboxamide

Each of these compounds has slight variations in structure, which can significantly impact their chemical properties and applications.

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